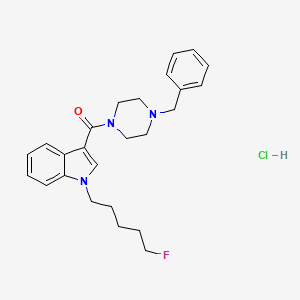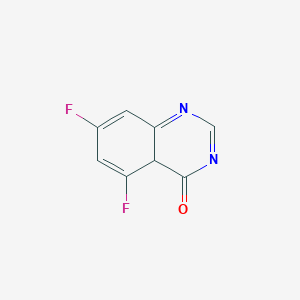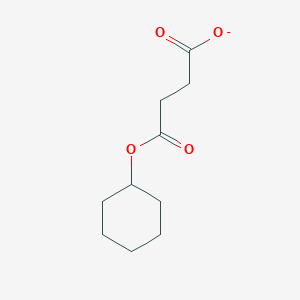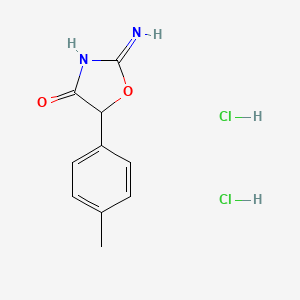
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are often studied for their potential effects on the endocannabinoid system and their applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Fluoropentyl Chain:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized separately and then attached to the indole core through nucleophilic substitution reactions.
Final Coupling and Purification: The final step involves coupling the benzylpiperazine with the indole derivative and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperazine ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride has various applications in scientific research:
Chemistry: Studying the compound’s reactivity and synthesis.
Biology: Investigating its effects on cellular pathways and receptor interactions.
Medicine: Exploring potential therapeutic applications, such as pain management or anti-inflammatory effects.
Industry: Developing new materials or pharmaceuticals based on its structure.
Wirkmechanismus
The mechanism of action for (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride involves its interaction with the endocannabinoid system. It likely binds to cannabinoid receptors (CB1 and CB2), modulating various physiological processes. The specific molecular targets and pathways involved can include G-protein coupled receptor signaling and downstream effects on neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-benzylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- (4-benzylpiperazin-1-yl)(1-(4-fluorobutyl)-1H-indol-3-yl)methanone
Uniqueness
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride is unique due to the presence of the fluoropentyl chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural variation may result in different pharmacological profiles compared to similar compounds.
Eigenschaften
Molekularformel |
C25H31ClFN3O |
|---|---|
Molekulargewicht |
444.0 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H30FN3O.ClH/c26-13-7-2-8-14-29-20-23(22-11-5-6-12-24(22)29)25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21;/h1,3-6,9-12,20H,2,7-8,13-19H2;1H |
InChI-Schlüssel |
SKGMEEMXANONGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione](/img/structure/B12353973.png)

![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)

![Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12353992.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12353999.png)

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354014.png)
![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)

![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)


